molecular formula C14H11NO4S B3018675 3-(4-Methylphenyl)sulfonyl-1,3-benzoxazol-2-one CAS No. 292826-49-4

3-(4-Methylphenyl)sulfonyl-1,3-benzoxazol-2-one

Cat. No.: B3018675
CAS No.: 292826-49-4
M. Wt: 289.31
InChI Key: GFWJFUAUJKMTEJ-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)sulfonyl-1,3-benzoxazol-2-one is a benzoxazole derivative characterized by a sulfonyl group attached to the 3-position of the benzoxazol-2-one core, with a 4-methylphenyl substituent on the sulfonyl moiety. Benzoxazoles are heterocyclic compounds containing fused benzene and oxazole rings, often studied for their diverse pharmacological and material science applications .

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c1-10-6-8-11(9-7-10)20(17,18)15-12-4-2-3-5-13(12)19-14(15)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWJFUAUJKMTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)sulfonyl-1,3-benzoxazol-2-one typically involves the reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the benzoxazole ring. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation or crystallization to ensure the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)sulfonyl-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methylphenyl)sulfonyl-1,3-benzoxazol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)sulfonyl-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Electronic Effects

  • The sulfonyl group in the target compound introduces strong electron-withdrawing effects, likely increasing stability and acidity compared to alkyl or aryl substitutions (e.g., fluorophenylmethyl in ). This could enhance interactions with biological targets, such as enzymes requiring polar interactions .

Functional Group Diversity

  • Sulfonyl vs. This highlights the functional diversity of sulfonyl-containing compounds.

Biological Activity

3-(4-Methylphenyl)sulfonyl-1,3-benzoxazol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

The compound is characterized by a benzoxazole core with a sulfonyl group, which enhances its solubility and reactivity. The molecular formula indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The sulfonyl group is known to interact with various biological targets, potentially inhibiting enzyme activity and disrupting biochemical pathways related to oxidative stress and apoptosis .

Antimicrobial Activity

Research has demonstrated that benzoxazole derivatives exhibit notable antimicrobial properties. For instance, studies have evaluated the effectiveness of various benzoxazoles against Gram-positive and Gram-negative bacteria as well as fungi. The compound this compound has shown promising results in inhibiting microbial growth, with particular efficacy noted in certain strains .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro assays. Preliminary findings suggest that this compound may induce apoptosis in cancer cells by activating specific signaling pathways. For example, it has been associated with the modulation of p53 and Bcl-2 family proteins, which play crucial roles in cell cycle regulation and apoptosis .

Anti-inflammatory Effects

The anti-inflammatory activity of benzoxazole derivatives has been extensively studied. In particular, compounds similar to this compound have been shown to inhibit pro-inflammatory mediators such as TNF-α and COX-2. In vivo studies indicated a significant reduction in carrageenan-induced paw edema in animal models, suggesting its potential as a therapeutic agent for inflammatory conditions .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The sulfonyl group facilitates binding to enzymes and proteins involved in critical biochemical pathways. Current research is investigating these interactions further to elucidate the precise mechanisms underlying its biological activities.

Data Summary

Biological Activity Effect Observed Reference
AntimicrobialInhibition of growth against various bacteria and fungi
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in inflammatory markers (TNF-α, COX-2)

Case Studies

  • Antimicrobial Study : A series of benzoxazole derivatives were tested against a range of pathogens. The results indicated that this compound exhibited significant antimicrobial activity with minimal cytotoxic effects on normal cells.
  • Anti-inflammatory Research : In a study examining the anti-inflammatory properties of benzoxazole derivatives, this compound was found to significantly inhibit edema formation in rat models when compared to standard anti-inflammatory drugs like diclofenac.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Methylphenyl)sulfonyl-1,3-benzoxazol-2-one, and how can purity be optimized?

Methodological Answer: A common approach involves condensing 3-amino-1,2-benzoxazol-2(3H)-one with 4-methylbenzenesulfonyl chloride under reflux conditions. Adapting protocols from benzoxazole carboxylate synthesis (e.g., using aryl acid derivatives), replace the aryl acid with 4-methylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–18 hours . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity. Monitor reaction progress using TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm sulfonyl and benzoxazole moieties. Key signals include aromatic protons (δ 7.2–8.1 ppm) and sulfonyl-attached methyl (δ 2.4 ppm, singlet).
  • IR Spectroscopy : Look for S=O stretching (1350–1150 cm1^{-1}) and benzoxazole C=O (1750–1700 cm1^{-1}).
  • Mass Spectrometry : ESI-MS or HRMS should show [M+H]+^+ at m/z 303.06 (C14_{14}H11_{11}NO4_4S).
    Cross-validate with elemental analysis (C, H, N, S) for stoichiometric confirmation.

Q. How should stability and storage conditions be managed for this compound?

Methodological Answer: Store in amber vials under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the sulfonyl group. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation; monitor via HPLC (C18 column, acetonitrile/water mobile phase). Avoid prolonged exposure to light or moisture, as sulfonamides are prone to hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer: Grow single crystals via slow evaporation from DCM/hexane. Use SHELXL (for refinement) and ORTEP-3 (for visualization) to analyze bond lengths and angles . Key parameters:

Bond TypeExpected Length (Å)Reference Compound Example
S–O1.43–1.451.434 Å in sulfonamide analogs
C=O (oxazole)1.21–1.231.22 Å in benzisothiazolone derivatives
Discrepancies in torsion angles (e.g., dihedral between benzoxazole and sulfonylphenyl groups) may indicate conformational flexibility. Use WinGX for symmetry checks and hydrogen-bonding networks .

Q. How to design biological activity assays for this compound?

Methodological Answer:

  • Antimicrobial Activity : Follow CLSI guidelines for MIC determination against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution .
  • Enzyme Inhibition : Test against human carbonic anhydrase IX (hCA IX) via stopped-flow CO2_2 hydration assay (IC50_{50} measurement) .
  • Cytotoxicity : Use MTT assay on HEK-293 cells (48-hour exposure, 1–100 µM range). Compare with positive controls (e.g., doxorubicin).

Q. What strategies address contradictions in structure-activity relationship (SAR) data?

Methodological Answer:

  • Comparative Molecular Field Analysis (CoMFA) : Model electronic effects of the 4-methyl group on sulfonamide bioactivity .
  • Fragment Replacement : Synthesize analogs with halogens (e.g., 4-F, 4-Cl) or electron-withdrawing groups to assess sulfonyl’s role in target binding .
  • Docking Studies : Use AutoDock Vina to simulate interactions with hCA IX (PDB: 3IAI). Correlate docking scores with experimental IC50_{50} values.

Q. How to optimize reaction scalability without compromising yield?

Methodological Answer:

  • Catalyst Screening : Test PdCl2_2(PPh3_3)2_2 or CuI for coupling steps; K2_2CO3_3 as base improves sulfonylation efficiency .
  • Solvent Optimization : Replace DMF with recyclable solvents (e.g., 2-MeTHF) for greener synthesis.
  • Flow Chemistry : Implement continuous flow reactors for precise temperature control and reduced side reactions .

Data Contradiction Analysis

Q. How to interpret conflicting crystallographic data on bond angles in the benzoxazole ring?

Methodological Answer: Discrepancies may arise from polymorphism or solvent inclusion. Compare:

  • Dihedral Angles : Calculate between benzoxazole and sulfonylphenyl planes. Values >30° suggest steric hindrance from the 4-methyl group .
  • Hydrogen Bonding : Intramolecular C–H⋯O bonds (2.5–3.0 Å) can stabilize specific conformers. Use Mercury CSD to visualize packing motifs .
    Re-refine data with SHELXL using higher-resolution datasets (≤0.8 Å) and anisotropic displacement parameters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylphenyl)sulfonyl-1,3-benzoxazol-2-one
Reactant of Route 2
3-(4-Methylphenyl)sulfonyl-1,3-benzoxazol-2-one

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